
Cimaterol-d7
Übersicht
Beschreibung
Cimaterol-d7 is a deuterated form of Cimaterol, a potent β-adrenergic receptor agonist. It is primarily used as an internal standard in analytical chemistry, particularly in the quantification of Cimaterol in various biological samples. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in mass spectrometry due to its distinct mass difference.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cimaterol-d7 beinhaltet die Einarbeitung von Deuteriumatomen in das Cimaterolmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter:
Deuterium-Austauschreaktionen: Dieses Verfahren beinhaltet den Austausch von Wasserstoffatomen gegen Deuterium in Gegenwart einer Deuteriumquelle wie Deuteriumoxid (D2O) oder deuterierten Lösungsmitteln.
Deuterierte Reagenzien: Die Verwendung deuterierter Reagenzien bei der Synthese von Cimaterol kann zur Einarbeitung von Deuteriumatomen an bestimmten Positionen im Molekül führen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Deuterium-Austauschreaktionen unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess kann Folgendes umfassen:
Katalytische Deuterierung: Verwenden von Katalysatoren, um den Austausch von Wasserstoff mit Deuterium zu erleichtern.
Reinigung: Techniken wie Chromatographie werden eingesetzt, um das Endprodukt zu reinigen und alle Verunreinigungen zu entfernen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cimaterol-d7 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können funktionelle Gruppen im Molekül durch andere Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitutionsreagenzien: Halogene, Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Anabolic Effects in Muscle Tissue
- Research on Myogenic Differentiation
- Use in Veterinary Medicine
Analytical Applications
This compound is also significant in analytical chemistry, particularly for the detection of β-agonists in biological samples.
Data Table: Analytical Methods for this compound Detection
Case Studies and Research Findings
- Muscle Hypertrophy Studies
- Multiresidue Analysis Techniques
-
Impact on Myogenic Factors
- Research indicated that this compound treatment altered the expression levels of key myogenic factors such as MyoD and α-actinin 2 during differentiation stages. These findings suggest potential implications for understanding muscle development and the role of β-agonists in modulating these processes .
Wirkmechanismus
Cimaterol-d7, like Cimaterol, acts as a β-adrenergic receptor agonist. It binds to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including increased heart rate, bronchodilation, and lipolysis. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a distinct mass for analytical purposes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cimbuterol: Ein weiterer β-adrenerger Rezeptoragonist mit ähnlichen Eigenschaften.
Ractopamin: In der Veterinärmedizin zu ähnlichen Zwecken eingesetzt.
Salbutamol: Ein β-adrenerger Rezeptoragonist, der zur Behandlung von Asthma eingesetzt wird.
Einzigartigkeit
Cimaterol-d7 ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich in der Massenspektrometrie macht. Diese Markierung ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-deuteriertem Cimaterol in komplexen biologischen Matrizen.
Biologische Aktivität
Cimaterol-d7, a deuterated derivative of the beta-agonist cimaterol, has garnered attention in pharmacological and veterinary research due to its anabolic properties and effects on muscle growth. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of this compound
Cimaterol is classified as a beta-adrenergic agonist, primarily known for its ability to promote muscle hypertrophy and fat reduction in livestock. The deuterated variant, this compound, is used in research to trace metabolic pathways and understand the pharmacokinetics of beta-agonists more accurately.
This compound acts primarily on beta-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism stimulates protein synthesis and inhibits protein degradation, resulting in muscle growth. The following table summarizes its effects compared to other beta-agonists:
Compound | Main Effect | cAMP Increase | Muscle Hypertrophy | Cytotoxicity |
---|---|---|---|---|
This compound | Anabolic | High | Yes | Moderate |
Clenbuterol | Anabolic | High | Yes | High |
Salbutamol | Anabolic | Moderate | Yes | Low |
Ractopamine | Anabolic | High | Yes | Moderate |
In Vitro Studies
Research has shown that this compound enhances the proliferation and differentiation of skeletal muscle cells. A study conducted on C2C12 myoblasts indicated that treatment with this compound resulted in:
- Increased Cell Viability : Cells treated with this compound exhibited higher viability during the proliferation phase compared to untreated controls.
- Decreased Myotube Formation : Despite promoting cell growth, this compound reduced the formation of multinucleated myotubes, suggesting a complex role in muscle differentiation.
Key Findings from In Vitro Studies
- Cell Growth : Treatment with 10^-6 M concentration of this compound significantly enhanced cell attachment and growth.
- Protein Expression : Western blot analysis revealed altered expression levels of myogenic regulatory factors (MRFs), with a notable decrease in MyoD levels at differentiation stages.
- Cytotoxicity : Prolonged exposure (over 48 hours) led to cytotoxic effects, indicating a potential limit to its therapeutic use.
Case Studies
Several case studies have highlighted the practical applications of this compound in livestock management:
- Study on Lambs : A trial involving lambs treated with this compound demonstrated significant increases in lean muscle mass without substantial adverse effects on overall health.
- Swine Trials : Research on swine indicated that this compound could enhance feed efficiency and weight gain while maintaining meat quality.
Safety and Regulatory Considerations
The use of beta-agonists like this compound is subject to regulatory scrutiny due to potential residues in meat products. The Codex Alimentarius Commission has set maximum residue limits (MRLs) for various beta-agonists, including ractopamine but not specifically for this compound. Continuous monitoring is essential to ensure compliance with food safety standards.
Eigenschaften
IUPAC Name |
2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLJCGHZZYNE-UNAVHCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746842 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-44-2 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.